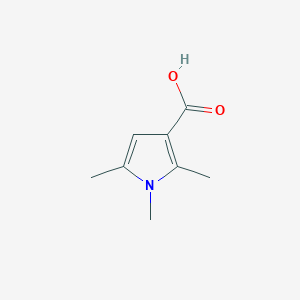

1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

1,2,5-trimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-4-7(8(10)11)6(2)9(5)3/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEBLTWGSAXWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353038 | |

| Record name | 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-50-3 | |

| Record name | 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid

CAS Number: 175276-50-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the key physicochemical properties for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is presented in Table 1. This data is compiled from various chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 175276-50-3 | Commercially available |

| Molecular Formula | C₈H₁₁NO₂ | Calculated |

| Molecular Weight | 153.18 g/mol | Calculated |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Information not available | - |

| Melting Point | Information not available | - |

| Boiling Point | Information not available | - |

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid has not been identified in the reviewed literature, its structure lends itself to established methods for pyrrole ring formation. The most probable synthetic routes would involve adaptations of the Hantzsch or Paal-Knorr pyrrole syntheses.

Hypothetical Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile method for the preparation of substituted pyrroles from a β-ketoester, an α-haloketone, and an amine or ammonia.[1] A potential pathway for the synthesis of the target molecule is outlined below.

Workflow for Hypothetical Hantzsch Synthesis

Caption: Hypothetical Hantzsch synthesis workflow.

Experimental Protocol (General)

-

Enamine Formation: Reaction of a β-ketoester (e.g., ethyl 2-methylacetoacetate) with methylamine to form the corresponding enamine.

-

Alkylation: Alkylation of the enamine with an α-haloketone (e.g., chloroacetone).

-

Cyclization and Aromatization: Intramolecular condensation and subsequent dehydration to form the pyrrole ring.

-

Hydrolysis: Saponification of the resulting ester to the carboxylic acid.

Hypothetical Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] To synthesize the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required.

Workflow for Hypothetical Paal-Knorr Synthesis

Caption: Hypothetical Paal-Knorr synthesis workflow.

Experimental Protocol (General)

-

Condensation: Reaction of the 1,4-dicarbonyl precursor with methylamine, typically under acidic conditions or with heating.

-

Cyclization and Dehydration: The initial adduct undergoes spontaneous or catalyzed cyclization and dehydration to form the aromatic pyrrole ring.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not yield any specific studies detailing the biological activity or the mechanism of action of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

However, the pyrrole-3-carboxylic acid scaffold is a constituent of numerous biologically active molecules. Derivatives of this core have shown a wide range of pharmacological properties, including but not limited to:

-

Enzyme Inhibition (e.g., kinases)[5]

The biological effects of substituted pyrroles are highly dependent on the nature and position of the substituents on the pyrrole ring. Therefore, any potential biological activity of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid would need to be determined through empirical testing.

Conclusion and Future Directions

1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a readily identifiable chemical entity with a confirmed CAS number. While its physicochemical properties can be estimated, a significant gap exists in the publicly available scientific literature regarding its specific synthesis and biological characterization. The synthetic pathways outlined in this guide, based on well-established pyrrole syntheses, provide a rational starting point for its laboratory preparation.

Future research should focus on:

-

Developing and optimizing a specific, high-yield synthesis protocol for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

-

Conducting a comprehensive screening of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory assays.

-

Elucidating the mechanism of action and identifying any relevant signaling pathways for any observed biological effects.

Such studies would be invaluable in determining the potential of this compound as a lead for drug discovery and development.

References

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 4-substituted pyrrolo[2,3-a]carbazole Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative, is a molecule of interest within chemical and pharmaceutical research. Its structural features, including the pyrrole core and the carboxylic acid moiety, suggest potential applications in medicinal chemistry and materials science. This technical guide provides a summary of the available physicochemical data for this compound, highlighting the current state of knowledge and identifying areas for further investigation.

Core Physicochemical Data

Comprehensive experimental data for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is not extensively available in the public domain. The following table summarizes the fundamental molecular identifiers and properties that have been established.

| Property | Value | Source |

| CAS Number | 175276-50-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₁₁NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 153.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

Note: Experimental values for properties such as melting point, boiling point, pKa, aqueous solubility, and logP for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid are not readily found in surveyed scientific literature and chemical databases. The lack of this data presents a significant gap in the comprehensive characterization of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid are not currently available. However, general synthetic routes for substituted pyrrole-3-carboxylic acids have been described, which could potentially be adapted for the synthesis of this specific molecule.

One common approach is the Hantzsch pyrrole synthesis , which involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. For the synthesis of the title compound, this would likely involve a multi-step process.

A generalized workflow for the synthesis of a pyrrole-3-carboxylic acid derivative is depicted below.

Caption: A generalized workflow for the synthesis of pyrrole-3-carboxylic acids.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in any signaling pathways. However, the broader class of pyrrole-containing compounds is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The logical relationship for investigating the biological potential of a novel compound like 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid would typically follow the workflow illustrated below.

Caption: A typical workflow for the investigation of the biological activity of a new chemical entity.

Conclusion and Future Directions

While 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is commercially available, there is a notable absence of comprehensive physicochemical and biological data in the public domain. This presents an opportunity for further research to fill these knowledge gaps. Future studies should focus on:

-

Experimental Determination of Physicochemical Properties: Measurement of melting point, boiling point, pKa, solubility in various solvents, and the octanol-water partition coefficient (logP) is crucial for a complete profile of the compound.

-

Development and Publication of Synthetic and Analytical Protocols: Detailed and reproducible methods for the synthesis, purification, and analysis of this compound would be highly valuable to the research community.

-

Biological Screening: Investigation of the biological activities of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in various assay systems could uncover potential therapeutic applications.

The generation of this fundamental data will be essential for enabling the use of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in drug discovery and development, as well as in other scientific disciplines.

An In-depth Technical Guide on 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid: Structure, Properties, and Therapeutic Context

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches related to 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. Given the limited publicly available data for this specific molecule, this document also contextualizes its relevance within the broader class of pyrrole-3-carboxylic acid derivatives, which are significant scaffolds in medicinal chemistry.

Molecular Structure and Identification

1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. In this specific isomer, the ring is substituted with methyl groups at positions 1, 2, and 5, and a carboxylic acid group at position 3.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid |

| CAS Number | 175276-50-3 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| SMILES | CC1=CC(=C(N1C)C)C(=O)O |

| InChIKey | JTEBLTWGSAXWEE-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile in drug development. While comprehensive experimental data for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is not extensively documented in peer-reviewed literature, some key properties have been reported by chemical suppliers.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 150 °C | SynQuest Laboratories[1] |

| Boiling Point | 301.8 °C | Echemi[2] |

| Density | 1.13 g/cm³ | Echemi[2] |

| Appearance | Solid (predicted) | Multiple Sources |

| Solubility | Data not available | |

| pKa | Data not available |

Note: The provided data should be considered as indicative and may vary. For precise quantitative analysis, experimental verification is recommended.

Synthesis of Pyrrole-3-Carboxylic Acid Derivatives

General Experimental Protocol: Hantzsch Pyrrole Synthesis (Continuous Flow)

This protocol is a generalized procedure for the synthesis of pyrrole-3-carboxylic acids and is based on methodologies reported for related derivatives.[3][4]

Objective: To synthesize a substituted pyrrole-3-carboxylic acid via a one-step continuous flow reaction.

Materials:

-

tert-butyl acetoacetate derivative

-

Primary amine (e.g., methylamine for N-methylation)

-

α-haloketone (e.g., a brominated ketone to introduce substituents at positions 2 and 5)

-

Solvent (e.g., DMF)

-

Microreactor system

Procedure:

-

Prepare separate solutions of the tert-butyl acetoacetate derivative, the primary amine, and the α-haloketone in a suitable solvent.

-

Utilize a microreactor system with separate pumps for each reactant stream.

-

Pump the reactant solutions into a mixing zone before entering a heated reaction coil.

-

The Hantzsch reaction proceeds within the microreactor, where the HBr generated as a byproduct facilitates the in-situ hydrolysis of the tert-butyl ester to the carboxylic acid.

-

The product stream is collected at the outlet of the reactor.

-

Purification is typically achieved through extraction and crystallization or column chromatography.

Relevance in Drug Discovery and Development

While no specific biological activity or signaling pathway has been documented for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, the pyrrole-3-carboxylic acid scaffold is a key pharmacophore in numerous approved drugs and clinical candidates.

The pyrrole ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

Notable examples of drugs containing a pyrrole scaffold include:

-

Atorvastatin: A widely prescribed statin for lowering cholesterol.

-

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[5]

-

Ketorolac: A non-steroidal anti-inflammatory drug (NSAID).

The presence of the carboxylic acid group can be crucial for target binding, often forming key hydrogen bonds or salt bridges with amino acid residues in protein active sites. The methyl substitutions on the pyrrole ring influence the molecule's lipophilicity, metabolic stability, and steric interactions with the target protein.

Conceptual Workflow for Biological Screening

For a novel compound like 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, a logical first step in drug discovery would be to screen it against a panel of assays relevant to the known activities of the broader compound class.

Conclusion

1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a molecule of interest due to its membership in the pharmacologically significant class of pyrrole-3-carboxylic acids. While specific experimental and biological data for this particular compound are scarce, this guide provides a summary of its known properties and outlines general synthetic and screening strategies based on established knowledge of related compounds. Further research is warranted to fully characterize this molecule and explore its potential therapeutic applications. Researchers and drug development professionals are encouraged to use the information herein as a foundation for further investigation.

References

Spectral Analysis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on predicted values derived from established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Chemical Structure

1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol CAS Number: 175276-50-3[1]

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. These predictions are based on the analysis of the chemical structure and comparison with known spectral data of similar pyrrole and carboxylic acid derivatives.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~6.5 | Singlet | 1H | H-4 (pyrrole ring) |

| ~3.6 | Singlet | 3H | N-CH₃ |

| ~2.4 | Singlet | 3H | C5-CH₃ |

| ~2.2 | Singlet | 3H | C2-CH₃ |

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent, often appearing as a broad singlet.[2][3]

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~170-180 | -COOH |

| ~140 | C-5 (pyrrole ring) |

| ~130 | C-2 (pyrrole ring) |

| ~120 | C-3 (pyrrole ring) |

| ~110 | C-4 (pyrrole ring) |

| ~30 | N-CH₃ |

| ~15 | C5-CH₃ |

| ~12 | C2-CH₃ |

Note: The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at a high chemical shift.[2]

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1550 | Medium | C=C stretch (pyrrole ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

| ~920 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

Note: The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids.[4]

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 153 | High | [M]⁺ (Molecular ion) |

| 138 | Medium | [M - CH₃]⁺ |

| 108 | High | [M - COOH]⁺ |

| 94 | Medium | [M - COOH - CH₃]⁺ |

Note: The fragmentation pattern would be expected to involve the loss of the carboxylic acid group and methyl substituents.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of organic compounds like 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The solution should be clear and free of particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[6]

-

Transfer: Transfer the solution to a clean 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to singlets for each unique carbon atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid): As 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is expected to be a solid, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.[7]

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.[8]

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[9]

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be via direct infusion or through a gas chromatography (GC) inlet. For less volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.

-

Ionization: The sample molecules are ionized in the ion source. Electron impact (EI) is a common method for GC-MS, which creates a molecular ion and characteristic fragment ions.[10]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Workflow and Data Integration

The characterization of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid involves a logical workflow where data from different spectroscopic techniques are integrated to confirm the structure.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This diagram illustrates the process from synthesis and purification to the acquisition of various spectral data, which are then interpreted to confirm the final chemical structure. Each spectroscopic technique provides a unique piece of the structural puzzle.

References

- 1. scbt.com [scbt.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. web.mit.edu [web.mit.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. fiveable.me [fiveable.me]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for preparing 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. This document outlines the primary synthetic pathway, including the formation of a key ester intermediate followed by its hydrolysis to the target carboxylic acid. Experimental protocols, quantitative data, and process visualizations are provided to support research and development efforts.

Introduction

Pyrrole-3-carboxylic acid scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The specific substitution pattern of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide focuses on the practical synthesis of this compound, emphasizing a robust and reproducible methodology.

Synthetic Strategy Overview

The principal synthetic route to 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid involves a two-step process:

-

Hantzsch Pyrrole Synthesis: Formation of ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate from readily available starting materials. This reaction can be performed using either a conventional solution-based method or a more efficient mechanochemical approach.

-

Ester Hydrolysis: Saponification of the ethyl ester intermediate to yield the final carboxylic acid product.

This strategy allows for the efficient construction of the substituted pyrrole ring system, followed by a straightforward conversion to the desired carboxylic acid.

Hantzsch Pyrrole Synthesis of Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

The Hantzsch pyrrole synthesis is a classical and versatile method for the preparation of substituted pyrroles.[1][2] It involves the condensation of a β-ketoester, an α-haloketone, and an amine. For the synthesis of ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, the reactants are ethyl acetoacetate, chloroacetone, and methylamine.

A study by Estévez et al. (2016) has described both a solution-based and a high-speed vibration milling (mechanochemical) method for this transformation.[3][4] The mechanochemical approach was reported to provide superior yields.[3]

Experimental Protocols

Method A: Solution-Based Synthesis

A detailed protocol for the solution-based synthesis is adapted from the general procedures for Hantzsch-type reactions.

-

Materials:

-

Ethyl acetoacetate

-

Chloroacetone

-

Methylamine (e.g., as a solution in ethanol or water)

-

Ethanol (or other suitable solvent)

-

(Optional) A mild acid or base catalyst to facilitate the reaction.

-

-

Procedure:

-

Dissolve ethyl acetoacetate and methylamine in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add chloroacetone dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate.

-

Method B: Mechanochemical Synthesis (High-Speed Vibration Milling)

This solvent-free method offers a greener and often higher-yielding alternative to the solution-based protocol.[3]

-

Materials:

-

Ethyl acetoacetate

-

Iodoacetone (preferred over chloroacetone for higher reactivity in this method)

-

Methylamine (can be used as a solid salt, e.g., methylamine hydrochloride, with a solid base)

-

A solid base (e.g., sodium carbonate or potassium carbonate)

-

A milling vessel and balls (e.g., stainless steel or zirconia).

-

-

Procedure:

-

In a milling vessel, combine ethyl acetoacetate, iodoacetone, methylamine hydrochloride, and a solid base.

-

Add the milling balls.

-

Secure the vessel in a high-speed vibration mill and operate at a specified frequency for a designated time.

-

After milling, extract the product from the solid mixture using a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture and wash the solid residue.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate.

| Parameter | Solution-Based Method | Mechanochemical Method |

| Yield | Moderate | High |

| Reaction Time | Several hours | 30-60 minutes |

| Temperature | Reflux | Ambient (internal temperature may increase) |

| Solvent | Ethanol | Solvent-free |

Hydrolysis of Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.

Experimental Protocol

-

Materials:

-

Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol/Water mixture

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

-

Quantitative Data

| Parameter | Value |

| Yield | Typically high (>90%) |

| Reaction Time | 1-4 hours |

| Temperature | Reflux |

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Hantzsch Reaction Mechanism

Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.

Characterization Data

The final product, 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, and its ethyl ester intermediate should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals |

| Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate | C₁₀H₁₅NO₂ | 181.23 | Signals for ethyl group (triplet and quartet), three methyl singlets, and one pyrrole proton singlet. |

| 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid | C₈H₁₁NO₂ | 153.18 | Disappearance of ethyl signals, presence of a carboxylic acid proton (broad singlet), three methyl singlets, and one pyrrole proton singlet. |

Conclusion

The synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is reliably achieved through a two-step sequence involving a Hantzsch pyrrole synthesis to form the corresponding ethyl ester, followed by basic hydrolysis. The use of mechanochemistry for the Hantzsch reaction presents a more efficient and environmentally friendly alternative to traditional solution-based methods. This guide provides the necessary procedural details and data to enable the successful synthesis of this valuable pyrrole derivative for applications in research and drug development.

References

The Genesis of a Privileged Scaffold: A Technical Guide to Substituted Pyrrole-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, embedded in the architecture of numerous natural products and synthetic drugs.[1][2] Among its myriad derivatives, substituted pyrrole-3-carboxylic acids have emerged as a particularly valuable scaffold in drug discovery, offering a versatile platform for therapeutic innovation. This technical guide delves into the discovery, historical synthetic routes, and modern advancements in the preparation of these compounds, alongside a summary of their biological significance.

A Historical Perspective: The Classical Syntheses

The journey to efficiently synthesize substituted pyrroles, including those bearing a carboxylic acid at the 3-position, is paved with the foundational work of several pioneering chemists. The classical methods, namely the Hantzsch, Paal-Knorr, and Knorr syntheses, laid the groundwork for accessing this important class of heterocycles.

The Hantzsch pyrrole synthesis , first described by Arthur Rudolf Hantzsch, involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[3] Though a versatile method, it was historically underutilized for the direct synthesis of pyrrole-3-carboxylic acids due to often low yields and the need for multi-step procedures.[4]

The Paal-Knorr synthesis , developed independently by Carl Paal and Ludwig Knorr in 1884, offers a more direct route through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6] This method is highly reliable for forming the pyrrole ring but the synthesis of the requisite 1,4-dicarbonyl precursors can be a limitation.[6]

The Knorr pyrrole synthesis is another widely used method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group, such as an ester, positioned alpha to a carbonyl group.[7] The original synthesis by Knorr utilized two equivalents of ethyl acetoacetate to produce what is now known as Knorr's pyrrole, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[7]

Modern Era: The Advent of Continuous Flow Synthesis

A significant advancement in the synthesis of substituted pyrrole-3-carboxylic acids came with the development of a one-step continuous flow method. This innovative approach utilizes the in situ generation of HBr as a by-product of the Hantzsch reaction to facilitate the hydrolysis of a tert-butyl ester, yielding the desired carboxylic acid directly.[4] This method offers high efficiency, atom economy, and the ability to rapidly generate libraries of diverse pyrrole-3-carboxylic acids, accelerating the drug discovery process.[4]

Synthetic Methodologies: Experimental Protocols

Below are detailed experimental protocols for key synthetic methods, providing a practical guide for researchers.

Classical Synthesis: Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol is adapted from the original Knorr synthesis.

Materials:

-

Ethyl acetoacetate (32.5 g)

-

Glacial acetic acid (75 mL)

-

Sodium nitrite (8.7 g)

-

Zinc dust (16.7 g)

-

Water

Procedure:

-

Dissolve ethyl acetoacetate in glacial acetic acid in a flask and cool in an ice bath to 5-7 °C.[8]

-

Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature.[7][8] This forms ethyl 2-oximinoacetoacetate.

-

Gradually add zinc dust to the reaction mixture. The reaction is exothermic and may require external cooling to control the temperature.[7][8]

-

After the addition of zinc is complete, reflux the mixture for 1 hour.[8]

-

Pour the hot mixture into a large volume of water to precipitate the product.[8]

-

Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to yield diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Modern Synthesis: One-Step Continuous Flow Synthesis of Substituted Pyrrole-3-Carboxylic Acids

This protocol is a generalized representation of the continuous flow method.

System Setup:

-

A microreactor system equipped with pumps for reagent delivery, a heated reactor coil, and a back-pressure regulator.

Reagents:

-

A solution of a tert-butyl β-ketoester, a primary amine, and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

-

A solution of an α-bromoketone in the same solvent.

Procedure:

-

The two reagent solutions are pumped into a T-mixer and then into a heated microreactor coil.

-

The reaction mixture is heated at a specific temperature (e.g., 200 °C) for a defined residence time (e.g., 8 minutes).

-

The HBr generated during the Hantzsch reaction facilitates the in situ hydrolysis of the tert-butyl ester.

-

The product stream exits the reactor, is cooled, and collected.

-

The substituted pyrrole-3-carboxylic acid can be isolated after appropriate workup and purification.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of substituted pyrrole-3-carboxylic acids and their biological activities.

Table 1: Synthesis of Substituted Pyrrole-3-Carboxylic Acids via Continuous Flow

| Entry | R¹ | R² | R³ | Yield (%) |

| 1 | Ph | H | Me | 75 |

| 2 | 4-Cl-Ph | H | Me | 72 |

| 3 | 4-MeO-Ph | H | Me | 68 |

| 4 | Ph | Me | Et | 70 |

Data generalized from literature reports on continuous flow synthesis.

Table 2: Biological Activity of Selected Pyrrole-3-Carboxylic Acid Derivatives

| Compound | Biological Target | Activity (IC₅₀/MIC) | Reference |

| Pyrrole-3-carboxamide derivative | Cannabinoid Receptor 1 (CB1) Inverse Agonist | Not specified | [9] |

| 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogue | Staphylococcus sp. | Not specified | [1] |

| Pyrrole carboxamides | Complex II (Fungicide) | Not specified | [10] |

Signaling Pathways and Experimental Workflows

To visualize the relationships in the synthesis and potential mechanisms of action, the following diagrams are provided in DOT language.

Conclusion

The journey from the classical syntheses of Hantzsch, Paal, and Knorr to modern continuous flow methodologies reflects a significant evolution in our ability to construct substituted pyrrole-3-carboxylic acids. These compounds continue to be a fertile ground for drug discovery, with applications spanning from antibacterial to anticancer agents.[1] The development of more efficient and diverse synthetic routes is paramount to fully exploring the therapeutic potential of this privileged scaffold. This guide provides a foundational understanding for researchers to build upon in their quest for novel and impactful therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid in Organic Solvents: An Analog-Based and Methodological Approach

Abstract

This technical guide addresses the solubility of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive approach for researchers, scientists, and drug development professionals. It presents illustrative solubility data from a structurally related analog, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, to offer insights into expected solubility trends. Furthermore, a detailed experimental protocol for determining solubility is provided, along with a workflow visualization, to enable researchers to generate precise data for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in their laboratories.

Introduction

1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with the pyrrole scaffold. The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including:

-

Drug Development: Solubility impacts bioavailability, formulation, and administration routes.

-

Chemical Synthesis: Solvent selection for reactions, crystallization, and purification is dictated by solubility.

-

Materials Science: The processing and application of organic materials often depend on their solubility in appropriate solvents.

A thorough understanding of the solubility of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is therefore essential for its effective utilization. This guide provides a framework for approaching the solubility determination of this compound in the absence of direct experimental data.

Principles of Solubility for Substituted Pyrroles

The solubility of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is governed by its molecular structure. Key structural features influencing its solubility include:

-

The Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. Its acidic nature also implies that solubility will be significantly higher in basic aqueous solutions due to salt formation.

-

The Pyrrole Ring: The N-H group in an unsubstituted pyrrole ring can participate in hydrogen bonding. However, in the target molecule, the nitrogen is methylated, which may slightly reduce its ability to act as a hydrogen bond donor.

-

The Methyl Substituents: The three methyl groups contribute to the nonpolar character of the molecule, which may enhance its solubility in less polar organic solvents.

The overall solubility will be a balance between the polar carboxylic acid group and the more nonpolar trimethylated pyrrole core. The general principle of "like dissolves like" suggests that the compound will exhibit solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity, hydrogen bonding capability, and other intermolecular forces.

Illustrative Solubility Data from a Structurally Related Analog

While specific data for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is unavailable, the solubility of a more complex analog, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, has been studied. This data can provide a useful, albeit qualitative, indication of the types of solvents in which the target compound might be soluble.

Table 1: Solubility of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic Acid in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction Solubility (x 10^3) |

| N,N-dimethylformamide (DMF) | 318.15 | 79.1 |

| Cyclohexanone | 318.15 | 28.1 |

| 1,4-Dioxane | 318.15 | 26.9 |

| Acetonitrile | 318.15 | 11.5 |

| Acetone | 318.15 | 7.04 |

| Ethyl Acetate | 318.15 | 4.20 |

| n-Propanol | 318.15 | 3.69 |

| Isobutanol | 318.15 | 3.38 |

| Methanol | 318.15 | 3.17 |

| n-Butanol | 318.15 | 3.03 |

| Ethanol | 318.15 | 2.83 |

| Isopropanol | 318.15 | 2.69 |

Data is illustrative and based on a related compound. Actual solubility of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid will vary.

The data for the analog suggests that polar aprotic solvents like DMF and cyclohexanone are effective at dissolving this type of substituted pyrrole carboxylic acid. The solubility in alcohols appears to be lower. It is important to note that the larger nonpolar groups (cyclohexyl and phenyl) on the analog will influence its solubility profile, and the trimethylated target compound may exhibit different behavior.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, experimental determination is necessary. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the equilibrium solubility of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in a selection of organic solvents at a constant temperature.

Materials and Equipment:

-

1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (solid)

-

A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, N,N-dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sampling: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in the saturated solution.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Mandatory Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid compound.

Predictive Approaches to Solubility

In addition to experimental determination, computational models can be used to predict solubility. These in silico methods, which include quantitative structure-property relationship (QSPR) models and machine learning algorithms, can provide rapid estimations of solubility. However, the accuracy of these predictions can vary, and they are most reliable when used for compounds similar to those in the model's training set. For a novel compound like 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, predicted values should be treated as preliminary estimates and confirmed by experimental data.

Conclusion

While direct, quantitative solubility data for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is not currently available in the public domain, this guide provides a robust framework for researchers to approach this data gap. By understanding the structural factors influencing solubility, leveraging data from structurally related analogs, and employing a standardized experimental protocol, researchers can generate the high-quality solubility data necessary for their work in drug development, chemical synthesis, and materials science. The provided experimental workflow and illustrative data serve as a valuable starting point for these investigations.

An In-depth Technical Guide to the Chemical Reactivity of the Pyrrole Ring in 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a polysubstituted pyrrole derivative. The pyrrole ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. However, the reactivity and regioselectivity of the pyrrole core in this specific molecule are significantly influenced by the electronic and steric effects of its four substituents: an N-methyl group, methyl groups at the C2 and C5 positions, and a carboxylic acid group at the C3 position. This guide provides a comprehensive analysis of the expected chemical reactivity of the pyrrole ring in 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, based on established principles of pyrrole chemistry.

Influence of Substituents on the Pyrrole Ring Reactivity

The overall reactivity of the pyrrole ring in 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a composite of the effects of its substituents.

-

N-Methyl Group: The N-methyl group is an electron-donating group (+I effect), which increases the electron density of the pyrrole ring, thereby activating it towards electrophilic substitution.[1]

-

C2- and C5-Methyl Groups: The methyl groups at the C2 and C5 positions are also electron-donating (+I and hyperconjugation effects), further activating the pyrrole ring.[1]

-

C3-Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group (-I and -M effects), which deactivates the pyrrole ring towards electrophilic substitution.

The positions C2 and C5 (the α-positions) of the pyrrole ring are inherently more reactive towards electrophiles than the C3 and C4 (the β-positions) due to better stabilization of the cationic intermediate.[1] In 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, the α-positions (C2 and C5) are already substituted. This leaves the only available position for substitution at C4.

The combined effect of three electron-donating methyl groups and one electron-withdrawing carboxylic acid group suggests that the pyrrole ring will still be activated towards electrophilic attack, albeit less so than a simple alkyl-substituted pyrrole. The substitution is predicted to occur exclusively at the C4 position.

Diagram 1: Influence of substituents on the pyrrole ring.

Predicted Chemical Reactivity

Based on the analysis of substituent effects, the following reactivity patterns are predicted for the pyrrole ring of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Electrophilic Aromatic Substitution

The sole unsubstituted position, C4, is the predicted site for electrophilic aromatic substitution. While the carboxylic acid group is deactivating, the three methyl groups provide sufficient activation for many common electrophilic substitution reactions to occur.

Predicted Reactivity at C4:

| Reaction Type | Predicted Reactivity | Notes |

| Halogenation | High | Bromination and chlorination are expected to proceed readily at the C4 position. |

| Nitration | Moderate to High | Milder nitrating agents may be required to avoid oxidation of the electron-rich ring. |

| Friedel-Crafts Acylation | Moderate | The deactivating effect of the carboxylic acid group may necessitate the use of a Lewis acid catalyst. |

| Sulfonation | Low to Moderate | Strong acids may lead to polymerization or decomposition. |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on an electron-rich pyrrole ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. In this molecule, while the carboxylic acid is electron-withdrawing, it is not typically sufficient to activate the ring for nucleophilic attack, and there are no suitable leaving groups on the ring. Therefore, nucleophilic aromatic substitution is not an expected reaction pathway under normal conditions.

Cycloaddition Reactions

Pyrroles can participate as the diene component in [4+2] cycloaddition (Diels-Alder) reactions, although their aromatic character often makes them reluctant participants. The reaction is more favorable with electron-deficient dienophiles. The presence of multiple electron-donating groups on the pyrrole ring of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid may increase its reactivity as a diene. Pyrroles can also undergo [3+2] cycloaddition reactions.

Diagram 2: General workflow for cycloaddition reactions.

Decarboxylation

Pyrrole-3-carboxylic acids can undergo decarboxylation, typically under thermal or acid-catalyzed conditions.[2][3] The rate of decarboxylation can be influenced by the other substituents on the ring. The presence of electron-donating groups, as in the target molecule, may facilitate this reaction.

Diagram 3: Predicted pathway for decarboxylation.

General Experimental Protocols for Reactions on Polysubstituted Pyrroles

Disclaimer: The following protocols are provided as general examples for reactions on polysubstituted pyrroles and have not been specifically optimized for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. Researchers should conduct their own optimization and safety assessments.

General Procedure for Friedel-Crafts Acylation of a Polysubstituted Pyrrole

This protocol is a general representation of a Friedel-Crafts acylation reaction.

-

To a stirred solution of the polysubstituted pyrrole in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid (e.g., AlCl₃, SnCl₄, or BF₃·OEt₂) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at 0 °C for a specified time, and then the acylating agent (e.g., an acyl chloride or acid anhydride) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is quenched by the slow addition of ice-water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

General Procedure for Nitration of a Polysubstituted Pyrrole

This protocol describes a general method for the nitration of a pyrrole ring.

-

The polysubstituted pyrrole is dissolved in a suitable solvent (e.g., acetic anhydride or a mixture of acetic acid and sulfuric acid) and cooled to a low temperature (e.g., 0 °C or -10 °C).

-

A nitrating agent (e.g., nitric acid, a mixture of nitric acid and sulfuric acid, or a milder agent like acetyl nitrate) is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred at the low temperature for a period of time, with the progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully poured into ice-water and the product is either filtered (if a solid) or extracted with an organic solvent.

-

The crude product is washed, dried, and purified by appropriate methods such as column chromatography or recrystallization.

Summary of Predicted Reactivity

The following table summarizes the predicted reactivity of the pyrrole ring in 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

| Reaction Type | Position of Attack | Expected Reactivity | Influencing Factors |

| Electrophilic Substitution | C4 | Moderate to High | Activated by three methyl groups, deactivated by the carboxylic acid group. The only available position is C4. |

| Nucleophilic Substitution | - | Very Low / Unlikely | The ring is electron-rich and lacks a suitable leaving group. |

| [4+2] Cycloaddition | C2-C5 diene system | Low to Moderate | Aromaticity of the pyrrole ring disfavors the reaction, but electron-donating groups may enhance reactivity with electron-deficient dienophiles. |

| Decarboxylation | C3 | Moderate to High | Can be induced thermally or with acid catalysis. Electron-donating groups may facilitate the reaction. |

Conclusion

The chemical reactivity of the pyrrole ring in 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a nuanced interplay of the electronic and steric effects of its substituents. While the pyrrole core is inherently electron-rich, the presence of both activating (methyl) and deactivating (carboxylic acid) groups modulates its reactivity. Electrophilic substitution is predicted to be the most favorable reaction, occurring selectively at the C4 position. Other transformations such as cycloaddition and decarboxylation are also plausible under appropriate conditions. The information presented in this guide provides a theoretical framework for researchers and professionals to design synthetic strategies and predict the outcomes of chemical transformations involving this specific polysubstituted pyrrole. Experimental validation is necessary to confirm these predictions and to determine optimal reaction conditions.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

Theoretical Analysis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. In the absence of extensive published theoretical research on this specific molecule, this document serves as a detailed protocol for conducting in-silico analyses, including quantum chemical calculations and molecular docking simulations. The guide outlines standard computational procedures, presents illustrative data in structured tables, and provides visualizations of the molecule and analytical workflows to facilitate further research and drug discovery efforts.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, with its substituted pyrrole ring and a carboxylic acid group, presents a promising candidate for drug design and development. Theoretical studies are crucial for understanding its structural, electronic, and pharmacokinetic properties, thereby guiding experimental research.

This guide details the application of Density Functional Theory (DFT) for quantum chemical calculations and molecular docking for predicting protein-ligand interactions. The methodologies are based on established protocols for similar pyrrole derivatives.[3][4][5]

Molecular Structure

The foundational step in any theoretical study is the determination of the molecule's three-dimensional structure. The chemical structure of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is presented below.

Caption: 2D structure of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the geometric, electronic, and spectroscopic properties of molecules.

Computational Workflow

The general workflow for performing quantum chemical calculations is depicted below.

Caption: General workflow for quantum chemical calculations.

Experimental Protocols

Software: Gaussian 16 or a similar quantum chemistry software package.

Methodology:

-

Initial Structure: The initial 3D structure of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is generated using a molecular builder like GaussView or Avogadro.

-

Geometry Optimization: The structure is optimized to find the lowest energy conformation. A commonly used method for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost.

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic properties like enthalpy and Gibbs free energy.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Illustrative Data Presentation

The following tables present example data that would be obtained from such calculations. These are not experimentally verified values for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid but are representative of what a theoretical study would yield.

Table 1: Illustrative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | N1-C2 | 1.38 |

| C2-C3 | 1.42 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.41 | |

| C5-N1 | 1.37 | |

| C3-C(OOH) | 1.48 | |

| C=O | 1.22 | |

| C-OH | 1.35 | |

| Bond Angles | C5-N1-C2 | 108.5 |

| N1-C2-C3 | 109.0 | |

| C2-C3-C4 | 107.5 | |

| C3-C4-C5 | 107.8 | |

| C4-C5-N1 | 107.2 | |

| Dihedral Angle | C2-C3-C(OOH)-O | 175.0 |

Table 2: Illustrative Electronic and Thermodynamic Properties

| Property | Value |

| Energy of HOMO (eV) | -6.5 |

| Energy of LUMO (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.2 |

| Enthalpy (Hartree) | -550.123 |

| Gibbs Free Energy (Hartree) | -550.089 |

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is a critical step in drug discovery for identifying potential drug targets and understanding mechanisms of action.

Docking Workflow

The following diagram illustrates a typical molecular docking workflow.

Caption: General workflow for molecular docking studies.

Experimental Protocols

Software: AutoDock Vina, Schrödinger Suite (Glide), or similar molecular docking software.

Methodology:

-

Receptor Preparation: A protein structure of interest (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: The 3D structure of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, optimized from quantum chemical calculations, is prepared by assigning rotatable bonds and charges.

-

Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.

-

Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are examined.

Illustrative Data Presentation

The following table provides an example of the kind of data generated from a molecular docking study against a hypothetical protein target.

Table 3: Illustrative Molecular Docking Results

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | ARG 120, TYR 355, SER 530 |

| Hydrogen Bonds | 2 (with ARG 120, TYR 355) |

| Hydrophobic Interactions | LEU 352, VAL 523 |

Conclusion

This technical guide provides a framework for conducting theoretical studies on 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. By following the outlined protocols for quantum chemical calculations and molecular docking, researchers can gain valuable insights into the physicochemical properties and potential biological activity of this compound. The illustrative data and workflows presented herein are intended to serve as a starting point for more in-depth computational analyses, which will undoubtedly accelerate the experimental investigation and potential therapeutic application of this and related pyrrole derivatives.

References

- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Novel Pyrrole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2] Its unique electronic properties and versatile reactivity have made it a privileged structure in the design of novel therapeutic agents.[3] Recent advancements in synthetic methodologies have unleashed a new wave of pyrrole derivatives with a broad spectrum of biological activities, showing significant promise in addressing critical unmet medical needs. This technical guide provides an in-depth analysis of the burgeoning field of novel pyrrole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Pyrrole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[4][5] These compounds have been shown to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A notable example involves a series of new pyrrole derivatives designed as inhibitors of protein kinases such as EGFR and VEGFR, which are crucial for tumor growth and vascularization.[6] Another study highlights 3-aroyl-1-arylpyrrole (ARAP) derivatives as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[7] These compounds demonstrated strong inhibitory effects on cancer cell growth, including in multidrug-resistant cell lines.

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyrrolo[1,2-a]quinoxaline derivatives | Human Protein Kinase CK2 | IC50 | 49 nM | [8] |

| 3-Aroyl-1-arylpyrrole (ARAP) derivatives | Medulloblastoma D283 cells | Growth Inhibition | Nanomolar concentrations | [7] |

| Pyrrole-benzimidazole hybrids | LoVo (colon adenocarcinoma) | % Cell Viability (at 50 µM) | 45.81% (for compound 4d) | [9] |

| Pyrrole-benzimidazole hybrids | MCF-7 (breast adenocarcinoma) | % Cell Viability (at 50 µM) | Varies by compound | [9] |

| Pyrrole-benzimidazole hybrids | SK-OV-3 (ovarian adenocarcinoma) | % Cell Viability (at 50 µM) | Varies by compound | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of novel pyrrole derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., LoVo, MCF-7, SK-OV-3) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the pyrrole derivatives (typically ranging from 0.1 to 200 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathway Visualization: Kinase Inhibition by Pyrrole Derivatives

Caption: Inhibition of EGFR and VEGFR signaling by novel pyrrole derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11] Natural pyrroles like pyrrolnitrin and pyoluteorin have long been known for their antibiotic properties.[12]

Recent studies have focused on synthesizing novel pyrrole derivatives with enhanced antimicrobial efficacy. For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[13]

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Pyrrolyl benzamide derivatives | Staphylococcus aureus | MIC | 3.12 - 12.5 µg/mL | [10] |

| Pyrrolyl benzamide derivatives | Escherichia coli | MIC | >12.5 µg/mL | [10] |

| 1,2,3,4-tetrasubstituted pyrroles | Staphylococcus aureus | Zone of Inhibition | up to 30 mm | [13] |

| 1,2,3,4-tetrasubstituted pyrroles | Bacillus cereus | Zone of Inhibition | up to 19 mm | [13] |

| Pyrrole-derived heterocycles | Various bacteria and fungi | - | High activity compared to standards | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of novel pyrrole derivatives against bacterial strains is typically determined using the broth microdilution method.

Methodology:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: The pyrrole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization: Antimicrobial Screening

Caption: Workflow for the antimicrobial evaluation of novel pyrrole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Pyrrole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[14][15] Several established non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, are based on a pyrrole scaffold.[15]

Novel pyrrole-based compounds have been designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[15] Furthermore, some derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines.[14]

Quantitative Data on Anti-inflammatory Activity

| Compound Class | Target | Activity Metric | Value | Reference |

| Pyrrolopyridines | COX-2 | Inhibition | Promising activity | [14] |

| N-pyrrole carboxylic acid derivatives | COX-2 | IC50 | Higher than celecoxib for some compounds | [15] |

| Pyrrole-cinnamate hybrids | COX-2 | IC50 | 0.55 µM (for compound 5) | [16] |

| Pyrrole-cinnamate hybrids | Soybean LOX | IC50 | 7.5 µM (for compound 2) | [16] |

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of pyrrole derivatives against COX-1 and COX-2 can be assessed using commercially available inhibitor screening kits.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared according to the kit's instructions.

-

Compound Incubation: The enzyme is incubated with various concentrations of the pyrrole derivative or a reference inhibitor (e.g., celecoxib) for a specified time.

-

Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

-

Prostaglandin Detection: The production of prostaglandins (e.g., PGG2) is measured, often using a fluorometric or colorimetric method as described in the kit protocol.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[15]

Signaling Pathway Visualization: COX Inhibition by Pyrrole Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]